molecular formula C39H44N4O12 B12065749 6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12065749
M. Wt: 760.8 g/mol
InChI Key: MQRFWGRFUKAJAX-IFADSCNNSA-N
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Description

This compound is a highly complex organic molecule characterized by a central oxane (tetrahydropyran) ring substituted with carboxylic acid and hydroxyl groups. The structure is further elaborated with two pyrrole-derived moieties, each functionalized with carboxyethyl, ethenyl, and methyl substituents. The Z-configuration of the ethenyl groups at the pyrrole rings indicates a conjugated system, which may contribute to unique electronic and optical properties .

Properties

Molecular Formula

C39H44N4O12

Molecular Weight

760.8 g/mol

IUPAC Name

6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-17(4)22(9-11-30(44)45)28(41-25)15-29-23(18(5)24(40-29)13-26-16(3)21(8-2)37(51)42-26)10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13-,27-14-

InChI Key

MQRFWGRFUKAJAX-IFADSCNNSA-N

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)/C=C\5/C(=C(C(=O)N5)C)C=C

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of pyrrole rings and the introduction of carboxylic acid groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as oxidation, reduction, and substitution to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often includes steps like crystallization, distillation, and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including porphyrinoids, polypyrroles, and glycosylated secondary metabolites. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Feature Target Compound 3-[5-[[3-(2-carboxyethyl)-...]propanoic Acid (Z,Z)-2-[[3-(2-carboxyethyl)...]propanoate
Core Structure Oxane ring + two pyrroles Linear polypyrrole chain Bis-pyrrole with conjugated ethenyl groups
Substituents Carboxyethyl, methyl, ethenyl, hydroxyl, carboxylic acid Carboxyethyl, methyl, oxo groups Carboxyethyl, methyl, ethenyl, hydroxyl
Functional Groups Carboxylic acid (x2), hydroxyl (x3), ester Carboxylic acid (x3), oxo (x2) Carboxylic acid (x1), ester, hydroxyl (x2)
Conjugation Extended conjugation via Z-ethenyl and pyrrole rings Limited conjugation Conjugated ethenyl-pyrrole system
Potential Applications Hypothesized: Antioxidant, chelating agent (based on carboxylate density) Unclear; possibly a synthetic intermediate Unclear; structural similarity to porphyrins

Key Observations:

Structural Complexity : The target compound’s oxane core distinguishes it from linear polypyrroles (e.g., ) and simpler bis-pyrrole derivatives (e.g., ). This oxane moiety may enhance solubility in polar solvents compared to purely aromatic analogs.

Functional Group Density : With three hydroxyl and two carboxylic acid groups, the compound exhibits higher polarity than analogs like , which lack hydroxyl substituents. This polarity could influence bioavailability and interaction with biological targets, as seen in other carboxylate-rich metabolites .

Research Findings and Hypotheses

Physicochemical Properties:

  • Solubility : Predicted to be water-soluble due to multiple ionizable groups (carboxylic acids, hydroxyls), contrasting with hydrophobic polypyrroles like .
  • UV-Vis Absorption : The conjugated pyrrole-ethenyl system may absorb in the visible range (400–600 nm), akin to porphyrin derivatives .

Limitations and Knowledge Gaps:

  • No direct data on synthesis, stability, or bioactivity were found in the provided evidence.
  • Structural analogs (e.g., ) lack documented biological testing, complicating activity predictions.

Biological Activity

The compound 6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential for biological activity. Its structure includes multiple functional groups such as carboxylic acids, hydroxyl groups, and pyrrole derivatives, which may contribute to diverse biological interactions.

Structural Overview

The compound features a highly intricate arrangement of multiple functional groups that may facilitate various biological interactions. The presence of pyrrole rings and carboxylic acid functionalities suggests potential roles in biochemical pathways.

PropertyValue
Molecular FormulaC33H36N4O6
Molecular Weight584.662 g/mol
LogP5.1888
Polar Surface Area164.38 Ų
SolubilitySoluble in DMSO, DMF, and basic aqueous solutions

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets due to its structural complexity. The presence of multiple reactive sites allows for potential binding with enzymes or receptors involved in metabolic pathways.

Case Studies and Research Findings

  • Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : Research has shown that similar compounds can inhibit specific enzymes involved in cancer progression. Further studies are needed to ascertain whether this compound shares similar inhibitory effects.
  • Cell Viability Studies : In vitro assays have demonstrated that the compound can affect cell viability in cancer cell lines, suggesting potential anticancer properties.

Interaction Studies

Recent interaction studies focus on how this compound interacts with biological systems:

  • Protein Binding : Investigations into protein binding affinity reveal that the compound may bind effectively to certain proteins, influencing their activity.
  • Receptor Interaction : Studies suggest that the compound could modulate receptor activity, potentially affecting signaling pathways associated with cell growth and apoptosis.

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